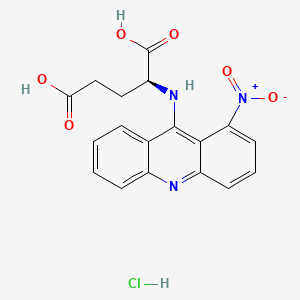![molecular formula C18H23N3O3 B14415167 N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea CAS No. 83019-67-4](/img/structure/B14415167.png)
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea is a complex organic compound with a unique structure that includes both phenyl and urea groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism by which N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N-methylcyclopropanamine
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-2-nitrobenzenesulfonamide
Uniqueness
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea stands out due to its unique combination of phenyl and urea groups, which confer specific chemical and biological properties
特性
CAS番号 |
83019-67-4 |
|---|---|
分子式 |
C18H23N3O3 |
分子量 |
329.4 g/mol |
IUPAC名 |
1-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethyl]-3-phenylurea |
InChI |
InChI=1S/C18H23N3O3/c22-16(14-24-17-9-5-2-6-10-17)13-19-11-12-20-18(23)21-15-7-3-1-4-8-15/h1-10,16,19,22H,11-14H2,(H2,20,21,23) |
InChIキー |
BZIIAMBHONFBSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


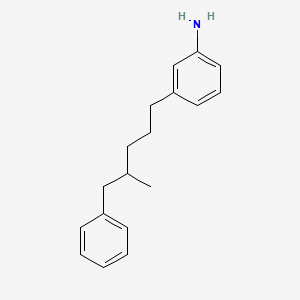
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
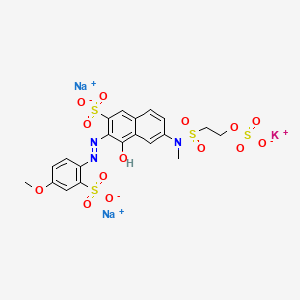
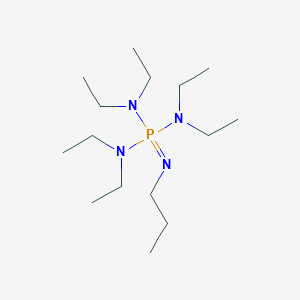

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)




![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
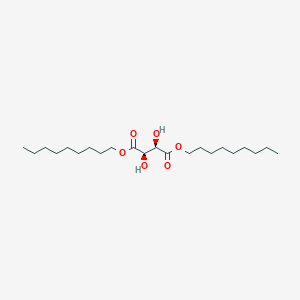
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
